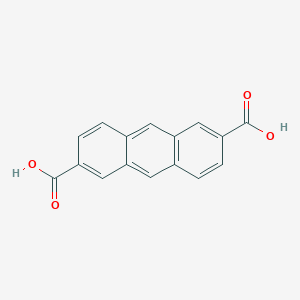

Anthracene-2,6-dicarboxylic acid

Description

Significance of Anthracene-2,6-dicarboxylic Acid as a Core Building Block in Advanced Materials Science

This compound serves as a fundamental building block in the synthesis of a variety of advanced materials due to its rigid, planar structure and the presence of two carboxylic acid functional groups. These groups allow for the formation of extended, well-defined structures, making it an ideal linker for the construction of metal-organic frameworks (MOFs) and other porous organic materials. cd-bioparticles.netnanochemazone.com The anthracene (B1667546) core imparts desirable photophysical properties, such as high fluorescence, to the resulting materials. rroij.comvt.edu

The applications of materials derived from this compound are diverse and impactful:

Organic Electronic Materials: It is a key component in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic solar cells, where its ability to form stable and efficient charge transport layers is critical. lookchem.comresearchgate.net

Photoluminescent Materials: Its incorporation into materials enhances their luminescent properties, which is valuable for applications in sensors and imaging. lookchem.com

Optoelectronic Devices: The unique properties of this compound make it a promising candidate for improving the performance of organic semiconductor technologies. lookchem.com

Analytical Chemistry: It is utilized as a fluorescent probe for the detection and quantification of various analytes. lookchem.com

The rigid and linear geometry of the molecule, combined with the versatile reactivity of its carboxylic acid groups, allows for precise control over the architecture of the final material. This has led to the development of novel materials with tailored properties for specific applications. For instance, Zr-based MOFs assembled from 2,6-anthracenedicarboxylic acid have been shown to form highly crystalline octahedral structures. researchgate.net

Historical Context of Anthracene Derivative Research and the Emergence of this compound

The study of anthracene and its derivatives dates back to 1832, when it was first isolated from coal tar. chemicalbook.com A significant milestone in anthracene chemistry was the synthesis of the dye alizarin (B75676) in 1868, which marked the beginning of its industrial importance. chemicalbook.com For many years, the primary application of anthracene was in the production of anthraquinone (B42736), a precursor to a wide range of dyes. rroij.comchemicalbook.com

The 20th and 21st centuries have witnessed a surge in research into the broader applications of anthracene derivatives, driven by their interesting photophysical and photochemical properties. researchgate.netnih.gov This has led to their investigation in fields such as materials chemistry, thermochromic and photochromic chemistry, and organic light-emitting devices. rroij.com The synthesis of various anthracene derivatives has been a focus of research, with numerous methods being developed to create functionalized anthracene frameworks. researchgate.netnih.gov

The specific focus on this compound is a more recent development, emerging from the growing interest in creating well-defined, functional materials like MOFs. The dicarboxylic acid functionalization at the 2 and 6 positions of the anthracene core provides a linear and rigid building block that is ideal for creating porous, crystalline structures. The synthesis of this compound itself can be achieved through multi-step processes starting from compounds like 2,6-diaminoanthraquinone (B87147). researchgate.net The photophysical properties of anthracene-dicarboxylic acids, including the 2,6-isomer, have been systematically studied to understand how the position of the carboxylic acid groups affects their electronic and excited-state properties. vt.eduresearchgate.net

Scope of the Academic Review: Current Research Trajectories of this compound

Current research on this compound is primarily focused on its application as a linker in the synthesis of MOFs and other advanced functional materials. Key research trajectories include:

Development of Novel MOFs: Researchers are actively designing and synthesizing new MOFs using this compound as a linker to create materials with tailored pore sizes, high surface areas, and specific functionalities for applications in gas storage, separation, and catalysis.

Luminescent Materials and Sensors: A significant area of investigation is the development of luminescent MOFs based on this compound. These materials are being explored for their potential use as chemical sensors, where changes in their fluorescence properties can indicate the presence of specific analytes. rroij.com The excited-state properties of these materials are a subject of detailed study. researchgate.net

Organic Electronics: The use of this compound in the creation of new organic semiconductors for applications in OLEDs and organic field-effect transistors (OFETs) continues to be an active area of research. researchgate.net The goal is to develop materials with improved charge transport characteristics and device performance.

Photomechanical Materials: The parent compound, anthracene, is known for its photomechanical properties. Research is exploring how the incorporation of this compound into larger structures can lead to materials that exhibit light-induced mechanical responses. researchgate.net

The ongoing research highlights the versatility and importance of this compound as a key building block in the design and fabrication of next-generation functional materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

anthracene-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-3-1-9-5-14-8-12(16(19)20)4-2-10(14)6-13(9)7-11/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAYMWLCUICVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576884 | |

| Record name | Anthracene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138308-89-1 | |

| Record name | Anthracene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for Anthracene-2,6-dicarboxylic Acid

The synthesis of this compound can be achieved through various established pathways, often involving multiple steps and the use of specific precursors.

Reduction of Anthraquinones to this compound Precursors

A common and effective method for preparing anthracene (B1667546) derivatives involves the reduction of anthraquinones. nih.gov This approach is advantageous as it protects the reactive 9 and 10 positions of the anthracene core, thereby directing substitution to other rings. beilstein-journals.org For instance, 2,6-dialkoxyanthracenes can be synthesized from the corresponding anthraquinones via a single-step reduction using reagents like zinc/NaOH. beilstein-journals.org These precursors can then be further modified to yield this compound.

Multi-step Synthesis Routes from Diaminoanthraquinone

A well-documented multi-step synthesis of this compound begins with 2,6-diaminoanthraquinone (B87147). researchgate.net This process involves a series of chemical transformations to convert the amino groups into carboxylic acid groups. A typical reaction sequence is outlined below:

| Step | Reagents | Conditions | Yield |

| i | tBuONO, CuBr2 | Acetonitrile, 80 °C | 96% |

| ii | CuCN | NMP, 180 °C, 6 h | 98% |

| iii | H2SO4, water | 160 °C | 80% |

| iv | Zn, NH4OH | 80 °C | 95% |

| v | CH3I, Li2CO3 | DMF, RT | 78% |

| vi | DDQ | Toluene, 115 °C | 70% |

| vii | NaOH, EtOH | 70 °C | 88% |

Table 1: Multi-step synthesis of this compound from 2,6-diaminoanthraquinone. researchgate.net

This synthetic route, while involving several steps, provides a reliable method for obtaining the target compound. researchgate.net

Gram-Scale Synthesis Considerations for this compound

The demand for larger quantities of this compound, particularly for applications in materials science, has driven the development of gram-scale synthesis methods. The multi-step synthesis from 2,6-diaminoanthraquinone has been successfully scaled up to produce gram quantities of the final product. researchgate.net Such scalability is crucial for enabling more extensive research and application of this compound.

Functionalization and Derivatization Strategies of this compound

The functionalization of this compound opens up possibilities for creating a wide range of derivatives with tailored properties. These strategies often target the carboxylic acid groups to introduce new functional moieties.

Introduction of Amide Linkages and Ammonioethyl Groups

The carboxylic acid groups of this compound can be readily converted into amide linkages. This is typically achieved by coupling the dicarboxylic acid with various amines. This versatile reaction allows for the introduction of a wide array of substituents, thereby modifying the solubility, electronic, and photophysical properties of the parent molecule.

Furthermore, the introduction of ammonioethyl groups can be accomplished through the amidation of the carboxylic acid groups with appropriate amino-alcohols, followed by further chemical modifications if necessary. These derivatives are of interest for their potential applications in supramolecular chemistry and as building blocks for more complex architectures.

Synthesis of Halogenated and Alkoxylated this compound Derivatives

The synthesis of halogenated and alkoxylated derivatives of this compound allows for fine-tuning of its electronic and physical properties.

Halogenated Derivatives: A useful route to obtain 2,3,6,7-halogenated anthracenes involves a cobalt-catalyzed [2+2+2] cyclotrimerization reaction. nih.govbeilstein-journals.org This method starts with the cyclotrimerization of bis(propargyl)benzenes and bis(trimethylsilyl)acetylene, followed by halodesilylation to introduce chlorine, bromine, or iodine substituents. nih.gov Subsequent oxidation/aromatization with DDQ yields the desired di- and tetrahaloanthracenes in good yields. nih.gov

Alkoxylated Derivatives: The synthesis of 2,6-dialkoxyanthracenes can be achieved by the direct reduction of the corresponding 2,6-dialkoxyanthraquinones. beilstein-journals.org This straightforward method provides a convenient entry point to a range of alkoxylated anthracene derivatives.

C-H Activation and Cyclization Routes for Substituted Anthracene Cores

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly efficient and atom-economical strategy for the synthesis of complex organic molecules. In the context of anthracene synthesis, C-H activation and subsequent cyclization reactions provide powerful pathways to build the tricyclic aromatic core with various substituents. These methods often involve transition metal catalysts that can selectively activate otherwise inert C-H bonds.

One prominent strategy involves the palladium(II)-catalyzed tandem transformation of diphenyl carboxylic acids with acrylates. In this process, the carboxylic acid group acts as a traceless directing group, facilitating the C-H activation and subsequent cyclization to form the anthracene scaffold. The reaction proceeds through the oxidative addition of the palladium catalyst, followed by insertion of the acrylate (B77674) into the Pd-C bond. A crucial C-H activation and cyclization step then forms the anthracene core, and subsequent reductive elimination releases the substituted anthracene product and regenerates the catalyst. nih.gov While this method has been demonstrated for a range of substituted anthracenes, its direct application to yield this compound would require appropriately substituted starting materials. nih.gov

Rhodium catalysts are also highly effective for C-H activation and annulation reactions to construct fused cyclic scaffolds. researchgate.net These catalysts can utilize a variety of directing groups, including carboxylic acids, to achieve high regioselectivity. researchgate.net The development of rhodium-catalyzed C-H functionalization has provided access to a wide array of annulated molecules, and such strategies could be envisioned for the construction of the this compound framework from simpler precursors. researchgate.netacs.org

Iridium-catalyzed [2+2+2] cycloaddition reactions represent another powerful tool for the synthesis of substituted aromatic systems. For instance, anthraquinones, which can be chemically reduced to anthracenes, have been synthesized by the iridium-catalyzed cycloaddition of 1,2-bis(propiolyl)benzene derivatives with various alkynes. mdpi.com This method allows for the introduction of a variety of substituents onto the aromatic core in a single, atom-economical step. mdpi.com

| Synthetic Strategy | Catalyst System (Example) | Key Features |

| C-H Activation/Cyclization | Pd(OAc)₂ with amino acid-derived ligand | Utilizes a traceless directing group; tandem reaction. nih.gov |

| C-H Annulation | Rhodium complexes | High reactivity and selectivity with various directing groups. researchgate.net |

| [2+2+2] Cycloaddition | [Ir(cod)Cl]₂ with DPPE | Atom-economical construction of the core from alkynes. mdpi.com |

Advanced Catalytic Approaches in this compound Synthesis

The synthesis of specifically substituted anthracenes like this compound heavily relies on the precise control offered by modern catalytic methods. Transition metal catalysis, in particular, has revolutionized the construction of the anthracene scaffold, enabling high efficiency and selectivity.

Transition metals such as palladium, rhodium, and iridium are at the forefront of synthetic strategies for creating anthracene derivatives. nih.govresearchgate.netmdpi.com Palladium catalysis is exceptionally versatile, with cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions being instrumental in forming the key carbon-carbon bonds required for the anthracene framework. nih.gov For example, palladium-catalyzed Suzuki coupling of appropriately substituted dibromonaphthalenes with boronate esters, followed by an oxidative cyclization, has been used to synthesize substituted dibenz[a,c]anthracenes. nih.gov Similarly, palladium-catalyzed intramolecular double-cyclization of (Z,Z)-p-styrylstilbene derivatives is another effective route. nih.gov

Rhodium(III) catalysts, often featuring a pentamethylcyclopentadienyl (Cp*) ligand, have proven to be robust and highly reactive for C-H activation and annulation reactions. acs.org These catalysts can be employed in the synthesis of a variety of fused heterocycles and carbocycles. researchgate.netnih.gov The development of electrochemical methods in conjunction with rhodium catalysis offers a sustainable approach to these transformations. acs.org

Iridium catalysis has also been successfully applied, particularly in the synthesis of anthraquinones via [2+2+2] cycloadditions, which are valuable precursors to anthracenes. mdpi.com

| Transition Metal | Catalytic Reaction (Example) | Starting Materials (General) |

| Palladium | Suzuki-Miyaura Coupling & Cyclization | Dibromonaphthalene and boronate ester nih.gov |

| Palladium | Intramolecular Double-Cyclization | (Z,Z)-p-styrylstilbene derivatives nih.gov |

| Rhodium | C-H Activation/Annulation | Aryl compounds with directing groups and alkynes/alkenes researchgate.net |

| Iridium | [2+2+2] Cycloaddition | 1,2-Bis(propiolyl)benzene and alkynes mdpi.com |

Achieving regiocontrol is paramount in the synthesis of asymmetrically substituted anthracenes like the 2,6-dicarboxylic acid. The inherent reactivity of the anthracene core favors substitution at the 9 and 10 positions. Therefore, strategies that can direct functionalization to other positions are highly valuable. One approach is the use of directing groups in C-H functionalization reactions, as discussed previously. Another strategy is to start with a precursor that already has the desired substitution pattern or can be selectively functionalized. For instance, N-directed electrophilic borylation has been shown to allow for site-selective C-H borylation of dipyridylanthracene at positions other than 9 and 10. nih.gov

Stereoselectivity becomes important when introducing chiral centers into the anthracene framework or when creating axially chiral anthracene derivatives. While this compound itself is achiral, its derivatives can be chiral. The synthesis of such chiral molecules can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. ethz.ch

Chiral anthracene derivatives are valuable as chiral solvating agents and as ligands in asymmetric catalysis. acs.org The Diels-Alder reaction of chiral anthracenes with dienophiles can proceed with high π-facial and regioselectivity, allowing for the creation of chiral cycloadducts. acs.org These adducts can then be further transformed, with the anthracene unit acting as a chiral template. acs.org

In the realm of organocatalysis, chiral phosphoric acids have been used to catalyze the synthesis of axially chiral allenes and styrenes, demonstrating the potential of non-metallic systems to induce stereoselectivity. nih.gov While direct application to the synthesis of chiral this compound derivatives is not widely reported, these principles form the foundation for developing such methodologies. ethz.chyoutube.com

| Technique | Approach | Example Application (General) |

| Regiocontrol | Directing Groups | N-directed borylation of dipyridylanthracene. nih.gov |

| Stereocontrol | Chiral Template | Diastereoselective Diels-Alder reactions of chiral anthracenes. acs.org |

| Stereocontrol | Asymmetric Catalysis | Chiral phosphoric acid-catalyzed synthesis of axially chiral molecules. nih.gov |

Coordination Chemistry and Metal Organic Framework Mof Synthesis

Anthracene-2,6-dicarboxylic Acid as a Ligand in Coordination Polymer Chemistry

In the realm of coordination polymers, the geometry and connectivity of the organic ligand are paramount in dictating the final structure and properties of the material. The linear and rigid structure of 2,6-ADCA provides a predictable vector for network propagation, while its anthracene (B1667546) core can impart desirable photoluminescent properties to the resulting framework.

The carboxylate groups of dicarboxylic acid ligands like 2,6-ADCA can coordinate to metal ions in various modes, which influences the dimensionality and topology of the resulting coordination polymer. Common coordination modes observed in metal-carboxylate complexes include monodentate, bidentate (chelating or bridging), and more complex bridging fashions. For instance, in complexes involving cadmium(II), anthracene-based dicarboxylate ligands have been shown to adopt different coordination behaviors depending on the presence of auxiliary ligands, leading to structures ranging from dinuclear complexes to 2D and 3D frameworks. rsc.org The specific mode is often influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating molecules.

A study on cadmium(II) coordination polymers with the isomeric anthracene-9,10-dicarboxylate highlighted several coordination patterns that are also relevant for other ADCA isomers. rsc.org These include bis-chelating and bis-bridging modes, which can create dinuclear metal units and propagate the structure into higher dimensions. rsc.org

Table 1: Common Coordination Modes of Dicarboxylate Ligands

| Coordination Mode | Description |

|---|---|

| Monodentate | One carboxylate oxygen atom binds to a single metal center. |

| Bidentate Chelating | Both oxygen atoms of a single carboxylate group bind to the same metal center, forming a chelate ring. |

| Bidentate Bridging | Each oxygen atom of a single carboxylate group binds to a different metal center, bridging them. |

| Bis-Bridging | The ligand uses both of its carboxylate groups to bridge two different metal centers. |

| Bis-Chelating | The ligand uses both of its carboxylate groups to chelate two different metal centers. |

To create materials with enhanced functionality, researchers often employ a mixed-ligand strategy, combining an anthracene-based dicarboxylate with other organic linkers. This approach can introduce new properties, modify the framework's porosity, and tune its optical characteristics. rsc.org For example, a series of mixed-ligand coordination polymers were successfully synthesized using 9,10-di(1H-imidazol-1-yl)anthracene (a derivative) alongside various functionalized carboxylic acids. rsc.orgrsc.org In these structures, the anthracene-based ligand and the secondary carboxylate ligand work in concert to coordinate with metal nodes like copper(II) and nickel(II), resulting in diverse and stable frameworks with potential applications in photocatalysis. rsc.orgrsc.org This strategy demonstrates how combining different ligands can lead to improved charge transfer and a wider range of light absorption in the final material. rsc.org

Design and Construction of Metal-Organic Frameworks (MOFs) with this compound

The synthesis of MOFs relies on the self-assembly of metal ions or clusters (nodes) and organic linkers. The specific geometry of the linker is crucial for directing the assembly towards a desired network topology. The linear geometry of 2,6-ADCA makes it an ideal candidate for constructing robust, high-surface-area MOFs, particularly those with the well-known UiO (University of Oslo) architecture.

Zirconium-based MOFs, especially the UiO-66 and UiO-67 families, are renowned for their exceptional thermal and chemical stability. ethz.chsquarespace.com These frameworks are built from hexanuclear zirconium clusters ([Zr₆O₄(OH)₄]¹²⁺) connected by 12 linear dicarboxylate linkers. ethz.ch The length of the linker determines the isoreticular series member; terephthalic acid yields UiO-66, while the longer biphenyl-4,4'-dicarboxylic acid yields UiO-67.

This compound has been successfully incorporated as a linker to synthesize a zirconium-based MOF that is isostructural with the UiO-67 framework. vt.eduosti.gov The resulting material, termed 2,6-MOF, forms highly crystalline, octahedral-shaped crystals characteristic of the UiO family. vt.eduosti.gov This demonstrates that the rigid, linear geometry of 2,6-ADCA is perfectly suited for assembling this highly stable and porous fcu-topology framework. squarespace.comvt.edu

The point of attachment of the carboxylate groups on the anthracene core has a profound impact on the ligand's geometry and, consequently, on the resulting MOF structure. A comparative study of MOFs synthesized from three different anthracene dicarboxylic acid (ADCA) isomers with zirconium revealed significant structural differences. vt.edu

2,6-ADCA and 9,10-ADCA: Both of these isomers act as linear linkers. They successfully produced highly crystalline MOFs with the classic octahedral shape, isostructural with the UiO-66/UiO-67 frameworks. vt.edu Density functional theory (DFT) calculations show that for 2,6-ADCA, the carboxylic acid groups have a dihedral angle of 0° with the anthracene plane, maintaining a planar, linear geometry. vt.edu In contrast, the 9,10-ADCA isomer has a larger dihedral angle of 56.6° due to steric hindrance. vt.edu

1,4-ADCA: This isomer has a non-linear or "bent" geometry. Its incorporation into a zirconium-based MOF did not yield the typical UiO structure. Instead, it resulted in the formation of large, rod-shaped crystals with a different underlying topology. vt.eduosti.gov

This research clearly illustrates that ligand isomerism is a critical tool for controlling the final crystal structure in MOF synthesis. vt.edu

Table 2: Comparison of Zirconium MOFs from ADCA Isomers

| Ligand Isomer | Ligand Geometry | Resulting MOF Structure | Crystal Morphology |

|---|---|---|---|

| 2,6-ADCA | Linear | Isostructural with UiO-67 vt.eduosti.gov | Octahedral vt.edu |

| 9,10-ADCA | Linear | Isostructural with UiO-66/67 vt.edu | Octahedral vt.edu |

| 1,4-ADCA | Bent | Different topology vt.eduosti.gov | Rod-shaped vt.eduosti.gov |

Conventional solvothermal synthesis of MOFs often requires high temperatures, long reaction times, and the use of hazardous organic solvents like N,N-dimethylformamide (DMF). To address these environmental and economic concerns, green and rapid synthesis methods are being actively developed.

Recent studies have demonstrated the successful synthesis of anthracene-based coordination polymers in aqueous solutions with reaction times of less than 10 minutes. rsc.org These "fast and green" methods can produce pure, crystalline phases, offering a more sustainable route to these materials. rsc.org Another green approach involves the synthesis of a cerium-based MOF (Ce-UiO-66) in water under ambient conditions, completely avoiding organic solvents and external energy input. nih.gov Furthermore, water-dispersible manganese-based MOF nanoparticles have been synthesized for biomedical applications, highlighting a move towards more biocompatible "green" synthesis protocols. nih.gov These methods represent a significant step towards the large-scale, environmentally friendly production of anthracene-based MOFs. nih.gov

Control over MOF Dimensionality (2D vs. 3D Structures)

The final dimensionality of a Metal-Organic Framework (MOF)—whether it forms a two-dimensional (2D) layered structure or a three-dimensional (3D) framework—is governed by a delicate interplay of factors during its synthesis. While the geometry of the organic linker, such as this compound, provides the initial blueprint, the coordination preferences of the metal center, the choice of solvent, temperature, and the use of modulating agents can all steer the self-assembly process towards a specific dimensionality.

For instance, the synthesis of a zirconium(IV)-based MOF with 2,6-anthracenedicarboxylic acid (2,6-ADCA) has been shown to yield a highly crystalline material that is isostructural with the well-known UiO-67 framework. UiO-67 is a archetypal 3D MOF, characterized by its robust framework built from Zr₆O₄(OH)₄ secondary building units (SBUs) and linear dicarboxylate linkers. In this case, the high coordination number of the zirconium SBU and the linear geometry of the 2,6-ADCA linker favor the formation of a highly connected, three-dimensional network.

Conversely, achieving a 2D structure with a linear dicarboxylate linker like this compound often requires strategic modifications to the synthetic conditions. One common approach is the use of "capping" or "modulating" agents. These are typically monofunctional ligands that compete with the dicarboxylate linker for coordination sites on the metal cluster. By carefully controlling the concentration of the modulator, it is possible to terminate the growth of the framework in one dimension, leading to the formation of 2D sheets. For example, in the synthesis of other MOFs, the use of capping agents like ethanol (B145695) molecules has been shown to result in the formation of 2D network structures instead of 3D frameworks. acs.org While specific examples detailing the controlled synthesis of a 2D MOF using solely this compound are not extensively documented, the principles of coordination modulation are broadly applicable.

The choice of solvent can also play a crucial role in determining the final dimensionality. Different solvents can influence the solubility of the reactants, the coordination environment of the metal ions, and can even act as templates, favoring the formation of one structure over another. For example, solvothermal synthesis of zinc(II) with different dicarboxylate linkers has yielded both 2D and 3D structures depending on the solvent system and the presence of coordinating solvent molecules like N,N-dimethylformamide (DMF) or ethanol. nih.gov

The following table summarizes the key factors influencing the dimensionality of MOFs, which are applicable to systems involving this compound:

| Factor | Influence on Dimensionality | Example |

| Metal Coordination Geometry | High coordination numbers and isotropic coordination geometries of metal clusters (e.g., Zr₆ SBUs) tend to favor 3D structures. | Zirconium(IV) with 2,6-ADCA forms a 3D UiO-67 type structure. |

| Linker Geometry | Linear linkers like this compound can participate in both 2D and 3D structures depending on other factors. | Can form 3D frameworks. |

| Modulators/Capping Agents | Monofunctional ligands can terminate framework extension in one dimension, promoting 2D growth. | Ethanol molecules have been shown to act as capping agents in the formation of 2D Cd(II) MOFs. acs.org |

| Solvent System | Solvents can influence reactant solubility, metal coordination, and act as templates. | Solvothermal conditions with DMF or ethanol can lead to different dimensionalities in Zn(II)-dicarboxylate MOFs. nih.gov |

| Temperature | Reaction temperature can affect the kinetics and thermodynamics of framework formation, influencing the final structure. | Not specifically documented for this compound but a general principle in MOF synthesis. |

Post-Synthetic Modification and Functionalization of this compound MOFs

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into pre-synthesized MOFs without altering their underlying topology. researchgate.net This approach allows for the incorporation of chemical groups that might not be stable under the conditions of MOF synthesis. For MOFs constructed from this compound, PSM offers a route to tailor their properties for specific applications.

PSM can be broadly categorized into two main types: covalent modification of the organic linker and modification of the metal nodes. Given that the anthracene core of the linker in an this compound-based MOF is generally robust and relatively inert, direct covalent modification of the assembled framework can be challenging. However, if the anthracene linker were to be pre-functionalized with a reactive group (that is stable to MOF synthesis conditions), this group could then be used as a handle for subsequent covalent PSM reactions.

A more common approach for functionalizing robust MOFs like the zirconium-based frameworks is through modification of the metal-oxo clusters. For instance, in zirconium MOFs like the UiO-67 type structure formed with 2,6-ADCA, the Zr₆O₄(OH)₄ clusters possess terminal hydroxyl groups that can be targeted for PSM. These hydroxyl groups can be reacted with various reagents to introduce new functionalities. While specific examples of PSM on a Zr-2,6-ADCA MOF are not prevalent in the literature, studies on the isostructural UiO-66 and UiO-67 MOFs with different linkers provide a clear precedent. For example, the amino-functionalized UiO-66 has been successfully modified via catalyst-free aza-Michael additions, demonstrating the feasibility of covalent bond formation on the linker within the porous framework. rsc.orgbath.ac.uknih.gov

Another PSM strategy involves ligand exchange, where the original dicarboxylate linkers are partially or fully replaced by other functionalized linkers. This can be a challenging process, especially in highly stable zirconium MOFs, and the efficiency of the exchange can be influenced by the presence of defects in the crystal structure. chemrxiv.org

The table below outlines potential post-synthetic modification strategies that could be applied to MOFs derived from this compound, based on established methods for analogous systems:

| Modification Strategy | Description | Potential Reagents/Conditions |

| Covalent Modification of Pre-functionalized Linkers | The this compound linker is first functionalized with a reactive group (e.g., -NH₂, -OH, -Br) prior to MOF synthesis. This group is then used for subsequent reactions within the MOF. | Not directly reported for this compound, but a general strategy. |

| Modification of Metal-Oxo Clusters | Targeting the hydroxyl groups on the Zr₆O₄(OH)₄ clusters for reactions such as esterification or silylation to alter surface properties. | Silanes, acid chlorides, or isocyanates could potentially react with the Zr-OH groups. |

| Coordinative Modification | Introduction of new functional molecules that can coordinate to the metal clusters, often at defect sites or open coordination sites. | Functionalized monocarboxylates or other coordinating molecules. |

| Ligand Exchange | Partial or complete replacement of the this compound linkers with other functionalized dicarboxylates. | Solutions of a different dicarboxylic acid, often under solvothermal conditions. |

Supramolecular Chemistry and Self Assembly of Anthracene 2,6 Dicarboxylic Acid Systems

Photodimerization of Anthracene-2,6-dicarboxylic Acid and its Derivatives

The photodimerization of anthracene (B1667546) derivatives is a classic example of a photocycloaddition reaction. acs.org For this compound, this process is of particular interest due to the potential for creating complex, functional supramolecular structures.

The photodimerization of this compound proceeds via a [4+4] photocycloaddition mechanism. rsc.orgresearchgate.net This reaction involves the excitation of an anthracene molecule to its singlet excited state, which then reacts with a ground-state molecule to form a dimer. nih.gov In basic solutions, the photodimerization of this compound yields two diastereomeric [4+4] products. researchgate.net

The photodimerization of 2-anthracenecarboxylic acid has been a key area of study for understanding and controlling regio- and stereoselectivity. nsf.gov In many cases, head-to-tail (HT) dimers are the predominant products. nsf.gov However, the use of specific hosts, such as the organic cavitand octa acid, can reverse this regioselectivity to exclusively yield head-to-head (HH) dimers. nsf.govnih.gov

In the case of this compound, enantioselective [4+4] photodimerization has been achieved with enantiomeric excesses (ee) of up to 55% using a chiral template. rsc.org The enantioselectivity of this process is notably dependent on temperature, with lower temperatures leading to significantly higher ee values. rsc.org For instance, at -50°C, an ee of 55% was achieved for the major enantiomer. rsc.org

Chiral templates are instrumental in controlling the stereochemical outcome of the photodimerization of anthracene derivatives. These templates work by forming hydrogen bonds with the carboxylic acid groups of the anthracene molecules, thereby creating a chiral environment that directs the photocycloaddition. rsc.org

For this compound, a C2-symmetric chiral template has been successfully employed to achieve enantioselective [4+4] photodimerization. researchgate.netrsc.org This template, constructed through a Sonogashira cross-coupling reaction, strongly binds the dicarboxylic acid, leading to significant enantioselectivities. rsc.org The efficiency of these templates can be influenced by their structural rigidity and the nature of the linkers used in their construction. nih.gov For example, templates with p-phenylene linkers have been shown to favor the formation of syn-HT dimers at higher temperatures and anti-HH dimers at lower temperatures, with ee values reaching up to -86% at -50°C. nih.gov

Table 1: Enantioselective Photodimerization of this compound Mediated by a Chiral Template

| Entry | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| 1 | 25 | Not specified, but notable |

| 2 | 0 | Not specified |

| 3 | -25 | 29 |

| 4 | -50 | 55 |

Data sourced from a study on the enantioselective [4+4] photodimerization of this compound. rsc.org

Computational methods, such as Density Functional Theory (DFT), have been employed to understand the mechanisms and stereochemical outcomes of the photodimerization of anthracene derivatives. rsc.orgresearchgate.net DFT calculations have shown that for 2,6-anthracenedicarboxylic acid, the carboxylic acid groups are coplanar with the anthracene ring in both the ground and excited states. researchgate.net

In the chiral template-mediated photodimerization of this compound, computational studies have revealed that the diastereomeric complexes formed between the template and the acid absorb at different wavelengths. rsc.org This finding suggests that the enantioselectivity of the reaction can be wavelength-dependent. rsc.org The calculations also indicated that the preferred formation of one enantiomer is due to the lower energy of one of the possible conformations of the complex. rsc.org

Host-Guest Chemistry with this compound Derivatives

The ability of this compound and its derivatives to participate in host-guest chemistry is a key aspect of its supramolecular behavior. This involves the formation of inclusion complexes with various host molecules.

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for forming inclusion complexes. oatext.com They can encapsulate guest molecules, altering their physical and chemical properties. oatext.comnih.gov

The photodimerization of 2-anthracenecarboxylic acid has been studied within cyclodextrin (B1172386) cavities, which typically favor the formation of head-to-tail dimers. nsf.govnih.gov Modified γ-cyclodextrins have been shown to improve both the chemical and optical yields of the chiral head-to-head cyclodimer of 2-anthracenecarboxylic acid. nih.gov The formation of these inclusion complexes can be achieved through methods like co-precipitation, kneading, and freeze-drying. oatext.comnih.gov The interaction between the host and guest is often driven by hydrophobic interactions and the release of "high-energy" water molecules from the cyclodextrin cavity.

Hydrogen Bonding Networks and Crystal Engineering of this compound

In the context of dicarboxylic acids, hydrogen bonding networks often involve the carboxylic acid groups forming dimers or extended chains, frequently incorporating solvent molecules like water. nih.gov For instance, the crystal structure of 9-anthracenecarboxylic acid dimer and its solvates demonstrates how homomolecular hydrogen bonds can create a framework with interstices capable of hosting solvent molecules. acs.org Alternatively, hydrogen bonds can form between the solvent molecules and the carboxylic groups, leading to closely packed supramolecular architectures. acs.org

This compound (2,6-ADCA) has been utilized as an organic linker for the synthesis of metal-organic frameworks (MOFs). researchgate.net Specifically, it has been used to construct a zirconium-based MOF that is isostructural with the well-known UiO-67 frameworks, forming highly crystalline octahedral structures. researchgate.net The formation of these crystalline materials relies on the coordination of the carboxylate groups to the metal clusters, but the geometry of the linker and its ability to form secondary interactions like hydrogen bonds are crucial in determining the final topology of the framework. The predictable geometry and hydrogen-bonding capabilities of the carboxylic acid groups on the rigid anthracene core make this compound a valuable component in crystal engineering.

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques for Anthracene-2,6-dicarboxylic Acid and its Assemblies

A variety of spectroscopic methods are employed to characterize 2,6-ADCA and its supramolecular structures. These techniques provide valuable insights into the electronic transitions, excited-state lifetimes, chirality, and structural arrangements of this versatile molecule.

Steady-state absorption and emission spectroscopy are fundamental tools for investigating the photophysical properties of 2,6-ADCA. researchgate.net The absorption spectrum reveals the wavelengths of light the molecule absorbs to reach its excited states, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state.

The absorption spectra of anthracene (B1667546) derivatives are characterized by distinct peaks corresponding to electronic transitions. escholarship.org For 2,6-ADCA, the addition of carboxylic acid functional groups perturbs the electronic transitions of the anthracene core. researchgate.net The absorption spectrum of anthracene in cyclohexane, for instance, shows characteristic peaks that can be compared to those of 2,6-ADCA to understand the influence of the substituents. edinst.com

The fluorescence emission spectrum provides information about the energy of the first excited singlet state. edinst.com The emission properties of 2,6-ADCA can be significantly influenced by its environment, such as the polarity of the solvent and the pH of the solution. researchgate.net In basic solutions, the excited-state properties of 2,6-ADCA can differ substantially from those in acidic or neutral solutions. researchgate.net The formation of aggregates can also lead to changes in the emission spectrum, sometimes resulting in aggregation-induced emission (AIE), where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. acs.org

Interactive Table: Photophysical Data for Anthracene Derivatives

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Solvent |

| Anthracene | 356, 375, 394 | 380, 402, 426 | Cyclohexane |

| 2,6-ADCA | Varies with pH | Varies with pH | Various |

Note: Specific absorption and emission maxima for 2,6-ADCA can vary depending on experimental conditions. The data for anthracene is provided as a reference.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state. uniklinikum-jena.debhu.ac.inedinst.compicoquant.com This technique involves exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse. uniklinikum-jena.deedinst.compicoquant.com By constructing a histogram of these arrival times, the fluorescence decay profile can be determined with picosecond resolution. edinst.comed.ac.uk

TCSPC is instrumental in studying the excited-state dynamics of 2,6-ADCA and its assemblies. researchgate.net The fluorescence lifetime can be affected by various factors, including the molecular environment, the presence of quenchers, and the formation of aggregates. For instance, in the context of metal-organic frameworks (MOFs) constructed from 2,6-ADCA, TCSPC can be used to examine the excited-state properties of the framework and compare them to the free ligand in solution. researchgate.net The lifetime data provides insights into the radiative and non-radiative decay pathways of the excited state. bhu.ac.in

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their assemblies. jascoinc.com It measures the differential absorption of left- and right-circularly polarized light. jascoinc.com While 2,6-ADCA itself is achiral, it can be induced to form chiral assemblies through interaction with a chiral template or by confinement within a chiral supramolecular cage. researchgate.netnih.gov

CD spectroscopy has been successfully used to investigate the enantioselective photodimerization of 2,6-ADCA. researchgate.net When complexed with a C2-symmetric chiral template, 2,6-ADCA can undergo a [4+4] photodimerization to form chiral products, and the enantiomeric excess of these products can be determined using CD spectroscopy. researchgate.net Furthermore, the confinement of dicarboxylic acids, including chiral derivatives, within a supramolecular cage can lead to a significant amplification of the CD signal, allowing for sensitive detection and quantification of enantiomeric excess. nih.govacs.org

Interactive Table: Chiroptical Data for Dicarboxylic Acids in a Supramolecular Cage

| Dicarboxylic Acid | Binding Constant (K) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| L-Tartaric Acid | High | -3.5 x 10⁵ |

| L-Malic Acid | Similar to L-Tar | 0.36 x 10⁵ |

Note: The data illustrates the significant enhancement of the CD signal for L-Tartaric acid when confined in a specific supramolecular cage. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. In the context of 2,6-ADCA, NMR is particularly useful for investigating its photoreactivity, specifically the photodimerization process. researchgate.netnih.govmdpi.com

¹H-NMR spectroscopy can be used to monitor the progress of the photodimerization reaction by observing the changes in the signals of the monomer and the appearance of new signals corresponding to the dimer. researchgate.netmdpi.com By acquiring spectra at different irradiation times, the kinetics of the reaction can be followed. researchgate.netmdpi.com This approach has been used to study the photodimerization of anthracene and its derivatives, providing insights into the reaction rates and mechanisms. researchgate.netnih.govmdpi.com For example, studies on mixtures of different anthracenes have allowed for the estimation of relative reactivities for the formation of homodimers and heterodimers under the same experimental conditions. researchgate.netnih.gov

In cases where suitable single crystals for XRD are difficult to obtain, electron diffraction can be a valuable alternative. gexinonline.com Electron diffraction can be performed on much smaller crystals, even nanocrystals, due to the stronger interaction of electrons with matter compared to X-rays. gexinonline.com This technique has been used to determine the crystal structure of related compounds, providing lattice parameters and atomic positions that are comparable to those obtained from XRD. gexinonline.com Powder XRD is also a useful technique for characterizing the crystallinity and phase purity of materials containing 2,6-ADCA, such as metal-organic frameworks. unimib.it

Quantum Chemical and Computational Studies

Quantum chemical and computational methods play a vital role in complementing experimental investigations of 2,6-ADCA. These studies provide a deeper understanding of the electronic structure, excited-state properties, and reaction mechanisms that are not always directly accessible through experiments.

Density Functional Theory (DFT) is a widely used computational method for calculating the ground-state electronic structure and geometries of molecules. researchgate.net For 2,6-ADCA, DFT calculations have been used to determine the lowest-energy ground-state structure, including the dihedral angles between the carboxylic acid groups and the anthracene plane. researchgate.net Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to calculate excited-state properties, such as vertical excitation energies (which correspond to absorption maxima) and optimized geometries of excited states. researchgate.net

TD-DFT calculations have been employed to investigate the nature of the electronic transitions in 2,6-ADCA and to understand how they are affected by the carboxylic acid substituents. researchgate.net These calculations can also predict changes in geometry upon excitation, providing insights into the excited-state dynamics. For instance, computational studies have suggested that the carboxyl groups of 2,6-ADCA remain coplanar with the anthracene ring in the excited state. researchgate.net

Furthermore, computational methods are used to study the enantioselective photodimerization of 2,6-ADCA in the presence of a chiral template. researchgate.net Quantum chemistry calculations can help to rationalize the observed regio- and enantioselectivity of the reaction. researchgate.net Molecular dynamics simulations can also be employed to study the conformational dynamics and interactions of 2,6-ADCA within larger assemblies.

Density Functional Theory (DFT) Calculations for Ground-State Geometries and Electronic Structures

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the ground-state properties of this compound (2,6-ADCA). Calculations have revealed that in its lowest-energy ground-state structure, the carboxylic acid groups are coplanar with the anthracene ring system, resulting in a dihedral angle of 0°. researchgate.netresearchgate.net This planarity suggests a degree of resonance interaction between the carboxylic acid functionalities and the aromatic core. nih.gov

The rotational barrier of the carboxylic acid groups has also been a focus of DFT studies. These calculations indicate a rotational energy barrier of approximately 8 kcal/mol for the carboxylic acid groups in 2,6-ADCA. sigmaaldrich.com This barrier is a significant factor in understanding the molecule's conformational dynamics and its influence on photophysical processes. The addition of the two carboxylic acid groups to the anthracene ring system has a pronounced effect on the electronic transitions, perturbing those oriented along the longitudinal and transverse axes to varying degrees. researchgate.netresearchgate.net

Table 1: Calculated Ground-State Properties of this compound

| Property | Value | Source |

| Dihedral Angle (Carboxylic Acid vs. Aromatic Plane) | 0° | researchgate.netresearchgate.net |

| Rotational Energy Barrier of Carboxylic Acid Group | ~8 kcal/mol | sigmaaldrich.com |

Time-Dependent DFT (TD-DFT) for Excited-State Properties and Transitions

To understand the behavior of this compound upon photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) has been employed. These calculations provide insights into the geometries and electronic structures of the excited states.

For 2,6-ADCA, TD-DFT calculations suggest that the coplanar arrangement of the carboxylic acids with the anthracene moiety is maintained in the first excited state. sigmaaldrich.com The lowest-energy geometry does not undergo significant changes upon excitation, with the molecule remaining planar. sigmaaldrich.com This indicates that the resonance interactions present in the ground state are largely conserved in the excited state. The structure of the emission spectrum is strongly influenced by the contribution of the carboxylic acid groups to the excited state of the molecule. nih.gov

Molecular Dynamics Simulations for Enzyme-Ligand Interactions

As of the latest review of scientific literature, specific molecular dynamics (MD) simulation studies focusing on the interaction between this compound and enzymes have not been reported.

However, MD simulations are a powerful computational methodology used to study the dynamic interactions between ligands and biological macromolecules like enzymes. nih.govyoutube.com These simulations can provide detailed, atomistic insights into the binding process, conformational changes in both the ligand and the enzyme upon binding, and the stability of the resulting enzyme-ligand complex. nih.gov For instance, MD simulations have been successfully used to screen phytochemicals as potential enzyme inhibitors by analyzing the stability of the docked protein-ligand complexes and calculating interaction energies. nih.gov In such studies, key parameters like root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the number of hydrogen bonds are monitored over time to assess the stability and nature of the interaction. nih.gov While no specific data exists for this compound, the general applicability of MD simulations suggests they would be a valuable tool for investigating its potential as an enzyme inhibitor or substrate.

Computational Analysis of Photophysical Properties and Energy Transfer Processes

The photophysical properties of this compound are significantly influenced by the presence and orientation of the carboxylic acid groups. Computational analyses have shown that the rotation of these carboxylate functionalities can lead to non-radiative energy dissipation. researchgate.netnih.gov This is attributed to slight resonance interactions between the carboxylate groups and the anthracene unit. nih.gov When these functional groups are able to rotate, as in dilute solutions, this provides a pathway for the excited state to decay without emitting light. nih.gov

Energy transfer processes, such as Förster Resonance Energy Transfer (FRET) and Dexter energy transfer, are critical in understanding how an excited molecule can transfer its energy to another. researchgate.netcd-bioparticles.net FRET is a non-radiative dipole-dipole coupling mechanism, and its efficiency is highly dependent on the distance between the donor and acceptor molecules, the spectral overlap of the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. researchgate.net Dexter energy transfer, on the other hand, is a short-range process that involves the exchange of electrons. cd-bioparticles.net While specific computational studies on FRET or Dexter energy transfer involving this compound as a donor or acceptor are not detailed in the available literature, the fundamental principles of these mechanisms are essential for designing systems where this molecule could participate in energy transfer cascades, for example, in light-harvesting applications or sensing. The photophysical properties of 2,6-ADCA, such as its emission spectrum, are key parameters for calculating potential FRET efficiency with a suitable acceptor.

Theoretical Methodologies for Predicting Structural and Electronic Properties

The prediction of structural and electronic properties of molecules like this compound relies on robust theoretical methodologies. A common approach involves a combination of evolutionary algorithms and density functional theory (DFT) calculations to predict crystal structures and electronic properties.

For related dicarboxylate-based organic materials, this combined theoretical and experimental approach has been successfully employed. The predicted crystal structures have been experimentally validated using techniques like 3D-Rotation Electron Diffraction (RED). Furthermore, calculated electrochemical properties, such as cell voltages, have shown excellent quantitative agreement with experimental findings. This validation of the theoretical methodology provides confidence in its predictive power for understanding the fundamental aspects of the electronic structures and their relationship with thermodynamic properties in this class of compounds.

Applications in Advanced Functional Materials

Luminescent Materials and Optoelectronics

The inherent fluorescence of the anthracene (B1667546) core makes anthracene-2,6-dicarboxylic acid and its derivatives prime candidates for use in luminescent materials and optoelectronic devices. The positioning of the carboxyl groups at the 2 and 6 positions influences the electronic transitions within the molecule, affecting its photophysical properties such as absorption and emission spectra.

Anthracene derivatives are a cornerstone in the field of organic electronics, with extensive research highlighting their use in both Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.orgbldpharm.com The planar structure and high air stability of the anthracene core contribute to strong intermolecular interactions, which are advantageous for charge transport in the active layers of these devices. rsc.org

While direct applications of this compound in OLEDs are not extensively documented, its derivatives are widely utilized. The functionalization at the 2 and 6 positions is a key strategy for tuning the electronic and morphological properties of the resulting materials. mdpi.com For instance, a study on 2,6-disubstituted anthracene derivatives demonstrated that the addition of fluorinated phenyl groups could transition the material from p-type to n-type semiconducting behavior in Organic Thin-Film Transistors (OTFTs). mdpi.comnih.gov This tunability is crucial for the design of efficient charge-transporting layers in both OLEDs and OFETs. The research on these derivatives underscores the potential of the this compound scaffold in creating novel semiconductors for organic electronics. mdpi.com

Table 1: Properties of 2,6-Anthracene Derivatives in Organic Thin-Film Transistors (OTFTs) (Note: This table is based on research on derivatives of this compound, as direct data for the parent compound in OTFTs is not available.)

| Derivative Functionalization | Semiconductor Type | Impact on Device Performance | Reference |

| Fluorinated Phenyl Groups | Transition from p-type to n-type | Influences solid-state arrangement and improves potential for n-type semiconductors. | mdpi.comnih.gov |

In the realm of solar energy, derivatives of this compound are being explored as components of dye-sensitized solar cells (DSSCs). The anthracene unit can act as a π-conjugated bridge in D-π-A (Donor-π-Acceptor) organic dyes, which are central to the functioning of DSSCs. These dyes absorb sunlight and inject electrons into a semiconductor, initiating the process of electricity generation.

Research has shown that incorporating a 2,6-conjugated anthracene unit into the spacer of these dyes is a promising strategy. While specific performance data for dyes based directly on this compound is limited, studies on related 2,6-difunctionalized anthracene derivatives have demonstrated their potential. These derivatives have been synthesized and investigated for their photophysical properties and performance in DSSCs, indicating that the 2,6-substitution pattern can be beneficial for intramolecular charge transfer within the dye molecule.

The development of materials with tunable luminescence, particularly those that can emit white light from a single component, is a significant goal in materials science for applications in solid-state lighting. While direct use of this compound for this purpose is not widely reported, the principles of its use in creating such systems can be inferred from related research.

One approach involves the use of anthracene derivatives in the construction of two-dimensional covalent organic frameworks (2D COFs). A study demonstrated that inserting an anthracene moiety into a COF structure could enhance its π-conjugation and create a donor-acceptor architecture, leading to a material capable of white-light-mediated photocatalysis. rsc.org Although this study did not use this compound as the linker, it highlights the potential of the anthracene core in developing white-light emitting materials.

Another strategy involves the creation of metal-organic frameworks (MOFs) with multiple emissive components. For instance, MOFs based on 2,3-pyridinedicarboxylic acid have been shown to produce white-light emission. researchgate.net This suggests that by carefully selecting the metal ions and co-ligands, it may be possible to design MOFs with this compound that exhibit tunable or white-light emission.

This compound possesses properties that make it suitable for applications in photochromic systems and as a fluorescent label in biological contexts. Its inherent fluorescence is a key characteristic for these applications. biosynth.com

The compound is described as a fluorescent dye and an intercalator, with a noted high affinity for DNA. biosynth.com This intercalating ability makes it a candidate for use in cell labeling and as a probe for nucleic acids. The fluorescence lifetime of this compound has been observed to be longer than its non-fluorescent counterparts, a property that can be advantageous for imaging applications. biosynth.com

Furthermore, this compound undergoes a [4+4] photodimerization reaction. rsc.org This process, where two anthracene molecules join together upon exposure to light, is a form of photochromism, as the dimer will have different absorption and emission properties compared to the monomer. While the direct application of this phenomenon in photochromic fluorescent inks has not been detailed in the available research, the principle of its photo-responsive behavior is established.

Sensing and Detection Technologies

The fluorescent properties of this compound and its derivatives make them valuable components in the design of chemosensors. These sensors can detect the presence of specific ions or molecules through changes in their fluorescence emission.

While research on the direct use of this compound as a chemosensor is limited, studies on its derivatives have shown significant promise in the detection of environmentally and biologically important ions. Metal-organic frameworks (MOFs) constructed from anthracene-based ligands have emerged as a particularly effective platform for this purpose.

A study on luminescent Cd(II)-MOFs synthesized with an anthracene-based triazole ligand and various carboxylate co-ligands demonstrated high sensitivity and selectivity for the detection of ferric ions (Fe³⁺) and dichromate ions (Cr₂O₇²⁻). The fluorescence of these MOFs was quenched in the presence of these ions, providing a clear signal for their detection. This research highlights the potential of using the anthracene scaffold in the development of robust and sensitive fluorescent sensors for inorganic pollutants in water.

MOF-Based Sensors for Environmental Detection

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The tunable pore size, high surface area, and luminescent properties of MOFs make them excellent candidates for sensing applications. nih.gov MOFs based on anthracene ligands have shown particular promise in the detection of environmental pollutants. acs.org

The general mechanism for MOF-based sensing involves the interaction of the analyte with the framework, which leads to a change in the MOF's photoluminescent properties. nih.gov This can occur through several mechanisms, including electron transfer, energy transfer, or induced structural changes. nih.gov For instance, the presence of certain metal ions or small molecules can quench the fluorescence of the MOF, providing a detectable signal. nih.govacs.org

A study by researchers on novel luminescent Cd(II)-MOFs demonstrated the use of an anthracene-based ligand for the sensitive and selective detection of Fe³⁺ ions, Cr₂O₇²⁻ anions, and the explosive 2,4,6-trinitrophenol (TNP) in aqueous solutions. acs.org The high sensitivity of these MOF-based sensors is attributed to the efficient quenching of the anthracene-based fluorescence upon interaction with the analytes. acs.org This work underscores the potential of designing MOFs with specific anthracene-derived ligands for targeted environmental monitoring. acs.org

Biosensor Development Utilizing Anthracene-Dicarboxylic Acid Derivatives

Derivatives of anthracene-dicarboxylic acid are also being explored for the development of biosensors. These sensors leverage the fluorescent properties of the anthracene core to detect biological molecules and processes.

One notable example is the development of a fluorescent probe, mito-ACS, based on an anthracene carboxyimide for imaging mitochondrial hypochlorite (B82951) (ClO⁻) in living cells. mdpi.comresearchgate.net This probe was designed to be highly selective and sensitive, with a rapid response time. mdpi.comresearchgate.net Key features of this biosensor include:

Excellent photostability: The anthracene carboxyimide core provides a robust fluorescent signal. mdpi.com

High selectivity and sensitivity: The probe exhibits a significant fluorescence response specifically to ClO⁻, with a low detection limit of 23 nM. mdpi.comresearchgate.net

Good water solubility and mitochondrial targeting: The introduction of a triphenylphosphonium group ensures solubility in aqueous environments and localization within the mitochondria. mdpi.comresearchgate.net

This research demonstrates the successful application of a synthetically modified anthracene-dicarboxylic acid derivative in real-time biological imaging, opening avenues for its use in diagnosing and understanding diseases associated with mitochondrial dysfunction. mdpi.comresearchgate.net

Energy Storage Materials

The redox activity of the anthracene core makes this compound and its derivatives promising candidates for electrode materials in rechargeable batteries.

Negative Electrode Materials for Li-ion Batteries

Organic electrode materials are gaining attention as alternatives to traditional inorganic materials due to their potential for high capacity, structural diversity, and sustainability. Anthracene-based compounds, in particular, are being investigated as negative electrode (anode) materials for lithium-ion batteries (LIBs). researchgate.net

The mechanism of charge storage in these materials involves the reversible uptake and release of lithium ions by the anthracene core. The carboxylic acid groups play a crucial role in stabilizing the structure and facilitating ion transport. A key advantage of some organic materials is their ability to undergo lithiation with minimal structural strain. For example, an intercalated MOF made from 2,6-naphthalene dicarboxylate dilithium (B8592608) showed a volume change of only 0.33% during Li intercalation. researchgate.net

Research has shown that anthracene-based negative electrode materials can exhibit reversible two-electron transfer, leading to high specific capacities. nih.govacs.org The electrochemical performance, including the operating voltage and cycling stability, can be tuned through molecular design, such as by modifying the conjugation length and electronic delocalization of the organic molecule. researchgate.net

| Ratio of Lithium to Anthracene | Conductivity Behavior | Key Finding |

|---|---|---|

| 1:1 | Highest conductivity | Formation of dimeric anthracene complexes promotes electron transport. nih.govacs.org |

| 2:1 | Decreased conductivity | Excess lithium leads to the formation of clusters, hindering conductivity. nih.gov |

Understanding Lithiation and Sodiation Processes in Carboxylate-based Materials

The performance of carboxylate-based electrode materials is fundamentally linked to the mechanisms of lithiation and sodiation. The insertion of lithium or sodium ions into the organic matrix is a complex process that can involve one-step or multi-step redox reactions. researchgate.net

Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating these processes. For instance, theoretical calculations have helped to predict the cell voltages for lithiation and sodiation, which show good agreement with experimental results. researchgate.net These studies also provide insights into the electronic structure of the materials and how it relates to the thermodynamics of the reaction. researchgate.net

A key challenge in the development of these materials is ensuring the formation of a stable solid electrolyte interphase (SEI) layer. The reactivity of carboxylate-based electrolytes can sometimes lead to an unstable interphase, which can be addressed by carefully selecting the electrolyte composition, including the type of salt and its concentration. semanticscholar.orgrsc.org For sodium-ion batteries (SIBs), pre-sodiation of the anode is a technique used to compensate for the initial irreversible capacity loss that occurs during SEI formation. researchgate.net

| Process | Key Characteristics | Relevant Factors |

|---|---|---|

| Lithiation | Can involve a two-electron process, with potential for high capacity. researchgate.net | Electrolyte composition and the formation of a stable SEI are critical. semanticscholar.orgrsc.org |

| Sodiation | Mechanism can be controversial (one-step vs. multi-step). researchgate.net Pre-sodiation can improve initial cycle efficiency. researchgate.net | The choice of carboxylate and salt concentration can mitigate side reactions. researchgate.netsemanticscholar.orgrsc.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Anthracene-2,6-dicarboxylic Acid Derivatives for Enhanced Functionality

The rigid and planar structure of the anthracene (B1667546) core, combined with the reactive carboxylic acid groups at the 2 and 6 positions, makes this compound a prime candidate for the development of new functional materials. Researchers are exploring the synthesis of a variety of derivatives to tailor their electronic, optical, and assembly properties for specific applications.

One area of significant interest is the functionalization of the anthracene backbone to tune the material's properties for use in organic electronics. For instance, studies on 2,6-disubstituted anthracene derivatives have shown that the introduction of different functional groups can significantly influence their electrochemical properties. nih.gov The synthesis of six anthracene derivatives di-substituted at the 2,6-positions with various fluorinated phenyl groups resulted in negligible changes in their optical behavior but did affect their electrochemical characteristics. nih.gov Furthermore, the choice of the fluorinated phenyl moiety had a noticeable impact on the melting point and thermal stability of the resulting compounds. nih.govmdpi.com These findings are crucial for designing new materials for organic thin-film transistors (OTFTs), where tuning the frontier molecular orbitals is key to performance. nih.gov The addition of fluorine-containing groups on the phenyl substituents has been shown to induce a transition from p-type to n-type semiconductor behavior in OTFTs. nih.gov

Beyond small molecules, research is also focused on incorporating this compound into polymers. The synthesis of polyesters and copolyesters using dimethyl 2,6-anthracenedicarboxylate has been demonstrated. researchgate.net The resulting poly(alkylene 2,6-anthracenedicarboxylate)s exhibit higher glass transition and melting temperatures compared to their terephthalate (B1205515) and naphthalate counterparts, owing to the rigidity of the anthracene unit. researchgate.net These polymers can be further modified post-polymerization through Diels-Alder reactions or photochemical [4+4] cycloadditions of the anthracene units, allowing for chain extension and cross-linking. researchgate.net This opens up possibilities for creating advanced polymeric materials with tailored mechanical and thermal properties.

The photophysical properties of anthracene-dicarboxylic acids are also a key area of investigation. Studies have shown that the positioning of the carboxylic acid groups on the anthracene ring perturbs the electronic transitions, leading to distinct photophysical behaviors. researchgate.net For instance, 2,6-anthracenedicarboxylic acid (2,6-ADCA) displays structured absorption and emission bands, with a fluorescence lifetime that is longer than that of unsubstituted anthracene in the same solvent. scribd.com Understanding these properties is essential for developing new fluorescent probes and sensors. The enantioselective [4+4] photodimerization of this compound, mediated by a chiral template, has also been reported, highlighting the potential for creating complex, stereochemically defined structures. tum.de

Future research will likely focus on synthesizing a wider array of derivatives with diverse functional groups to further modulate their properties. This could include the introduction of moieties that enhance solubility, promote specific intermolecular interactions for self-assembly, or introduce new catalytic or sensing capabilities.

Table 1: Examples of Synthesized 2,6-Anthracene Derivatives and their Investigated Properties

| Derivative Name | Functionalization | Investigated Properties | Potential Application | Reference |

| 2,6-bis(fluorophenyl)anthracenes | Various fluorinated phenyl groups at 2,6-positions | Optical, electrochemical, thermal properties, single crystal structures | Organic Thin-Film Transistors (OTFTs) | nih.govmdpi.com |

| Poly(alkylene 2,6-anthracenedicarboxylate)s | Esterification with various diols | Thermal properties (glass transition, melting point), post-polymerization modification | Advanced polymeric materials | researchgate.net |

| 2,6-Anthracenedicarboxylic acid (2,6-ADCA) | Carboxylic acid groups at 2,6-positions | Photophysical properties (absorption, emission, fluorescence lifetime) | Fluorescent probes, molecular building blocks | researchgate.netscribd.com |

| Photodimer of this compound | [4+4] cycloaddition | Enantioselectivity | Chiral materials synthesis | tum.de |

| Poly(anthracene-2,6-diyl) | Polymerization of a Diels-Alder adduct of 2,6-dibromoanthracene | Not detailed in snippet | Conductive polymers | rsc.org |

Integration of this compound in Multi-component Hybrid Systems

The integration of this compound into multi-component hybrid systems, particularly metal-organic frameworks (MOFs), is a rapidly advancing research area. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The defined structure and high porosity of MOFs make them promising for applications in gas storage and separation, catalysis, and sensing. This compound, with its rigid structure and two carboxylate groups, is an excellent candidate for a linker in the construction of robust and functional MOFs. researchgate.netnanochemazone.com

The synthesis of MOFs using this compound as a linker has been successfully demonstrated. For example, a zirconium-based MOF assembled from 2,6-anthracenedicarboxylic acid (termed 2,6-MOF) was found to have a highly crystalline octahedral structure. researchgate.net The incorporation of the rigid ligand leads to materials with defined pore structures and high thermal stability. The photophysical properties of these MOFs are also of great interest, as the spatial arrangement of the anthracene units within the framework can influence their fluorescent behavior. researchgate.net

A key future direction is the development of mixed-ligand MOFs. arxiv.org By incorporating this compound alongside other organic linkers, it is possible to create more complex framework structures with tailored pore environments and functionalities. This approach can lead to materials with improved charge transfer properties and a broader light absorption range, which is beneficial for photocatalytic applications. arxiv.org The synthesis of multi-component MOFs can involve various multi-carboxylic acids and imidazole-based spacers to create entangled structures with unique topologies. nih.gov

Another emerging area is the creation of mixed-matrix membranes (MMMs) where MOFs containing this compound are embedded within a polymer matrix. nih.gov These hybrid materials aim to combine the processability of polymers with the high selectivity and permeability of MOFs for applications such as gas separation. nih.gov A major challenge in this field is ensuring good compatibility between the MOF filler and the polymer matrix, which can be addressed by functionalizing the organic linkers of the MOF. nih.gov

Future research in this domain will likely focus on:

The synthesis of novel MOFs with different metal nodes and topologies using this compound.

The development of multi-component MOFs with precisely controlled compositions and functionalities.

The fabrication of high-performance mixed-matrix membranes for advanced separation processes.

The exploration of the catalytic and sensing capabilities of these hybrid materials, leveraging the unique properties of the anthracene linker.

Table 2: Examples of Multi-component Systems Incorporating Anthracene-based Dicarboxylic Acids

| System Type | Components | Key Features | Potential Application | Reference |

| Metal-Organic Framework (MOF) | Zirconium ions and 2,6-anthracenedicarboxylic acid | Highly crystalline octahedral structure, defined porosity | Gas storage, catalysis, sensing | researchgate.net |

| Mixed-Ligand MOF | Metal ions, 9,10-di(1H-imidazol-1-yl)anthracene, and various dicarboxylic acids | Improved charge transfer, widened light absorption | Photocatalysis | arxiv.org |

| Mixed-Matrix Membrane (MMM) | MOF (filler) and polymer (matrix) | Combines processability of polymers with selectivity of MOFs | Gas separation | nih.gov |

| Multi-component MOF | Metal ions, multi-carboxylic acids, and imidazole-based spacers | Entangled structures with diverse topologies | Photocatalysis, nonlinear optics | nih.gov |

Advanced Characterization Techniques for In-situ and Operando Studies